molecular formula C14H16ClN B1459140 [3-(4-Methylphenyl)phenyl]methanamine hydrochloride CAS No. 1394042-69-3

[3-(4-Methylphenyl)phenyl]methanamine hydrochloride

Cat. No.: B1459140
CAS No.: 1394042-69-3
M. Wt: 233.73 g/mol
InChI Key: FUIIDSOMLMNKJR-UHFFFAOYSA-N
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Description

[3-(4-Methylphenyl)phenyl]methanamine hydrochloride (CAS 49703-56-2) is a biphenyl-derived primary amine hydrochloride with the molecular formula C₁₄H₁₆ClN and a molecular weight of 233.74 g/mol (calculated). It features a methyl-substituted biphenyl backbone, where a methyl group is attached to the para-position of one phenyl ring, and an aminomethyl group is linked to the meta-position of the other . This compound is commercially available and serves as a versatile building block in medicinal chemistry, particularly in the synthesis of ligands or small-molecule drugs due to its rigid aromatic structure and amine functionality .

Properties

IUPAC Name

[3-(4-methylphenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIIDSOMLMNKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-(4-Methylphenyl)phenyl]methanamine hydrochloride, also known as 4-Methylphenyl-phenylmethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a 4-methyl group and an amine functional group. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1394042-69-3

The molecular formula is C14H17ClNC_{14}H_{17}ClN, indicating the presence of chlorine, carbon, hydrogen, and nitrogen atoms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives under controlled conditions. Common methods include:

  • Amination Reactions : Using amine reagents to introduce the amine group.
  • Reduction Processes : Reducing intermediates to yield the final product.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structural motifs demonstrate activity against the National Cancer Institute's (NCI) 60 cancer cell line panel, with some compounds achieving IC50 values in the low micromolar range.

Cell Line IC50 (µM) Activity
MDA-MB-4682.27High
A4981.42Moderate
SK-MEL-54.56High

These results suggest that the compound may interfere with cellular proliferation pathways, making it a candidate for further investigation in cancer therapeutics.

The biological mechanism through which this compound exerts its effects may involve:

  • Receptor Modulation : Acting as a ligand for specific receptors involved in cell signaling.
  • Enzyme Inhibition : Potentially inhibiting enzymes critical for cancer cell survival and proliferation.

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative effects of various derivatives on human cancer cell lines, revealing that compounds with similar structures to this compound showed promising results in inhibiting cell growth.
  • In Silico Analysis : Computational models have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression, supporting its potential as a therapeutic agent.

Pharmacological Profile

The pharmacokinetic properties of this compound are crucial for understanding its therapeutic potential:

  • Absorption : The compound is expected to have moderate absorption characteristics based on its lipophilicity.
  • Metabolism : Initial studies suggest that it may undergo hepatic metabolism.
  • Excretion : Primarily renal excretion is anticipated.

Comparison with Similar Compounds

[(3-(Benzyloxy)phenyl)methanamine Hydrochloride (CAS 104566-41-8)

  • Molecular Formula: C₁₄H₁₆ClNO
  • Molecular Weight : 249.74 g/mol
  • Key Differences :
    • Contains a benzyloxy group at the meta-position instead of a methylphenyl group.
    • The oxygen atom in the benzyloxy group increases polarity and may enhance solubility in polar solvents compared to the hydrophobic methyl group in the target compound.
    • Applications: Used in radiometalated antibody synthesis for positron emission tomography (PET) imaging .

(3-(Trifluoromethyl)phenyl)methanamine Hydrochloride

  • Molecular Formula : C₈H₈ClF₃N
  • Molecular Weight : 210.60 g/mol
  • Key Differences: Features a trifluoromethyl group (strong electron-withdrawing substituent) instead of a methylphenyl group. Synthesis: Produced via transition metal-free catalytic reduction of primary amides (77% yield) .

(3-(4-Methoxyphenoxy)phenyl)methanamine Hydrochloride (CAS 477868-65-8)

  • Molecular Formula: C₁₄H₁₅ClNO₂
  • Molecular Weight : 268.73 g/mol
  • Key Differences: Contains a methoxyphenoxy group, introducing two oxygen atoms that enhance hydrogen-bonding capability. Similarity Score: 0.97/1.00 compared to the target compound, indicating high structural overlap but distinct electronic profiles .

(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride (CAS 5267-46-9)

  • Molecular Formula: C₁₄H₁₆ClNO
  • Molecular Weight : 249.74 g/mol
  • Key Differences: A methoxy group replaces the methyl group, increasing polarity and altering π-π stacking interactions. Solubility: Slightly soluble in chloroform and methanol, contrasting with the target compound’s solubility profile .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications Reference CAS/ID
[3-(4-Methylphenyl)phenyl]methanamine HCl C₁₄H₁₆ClN 233.74 4-Methylphenyl Drug synthesis, rigid aromatic scaffold 49703-56-2
(3-(Benzyloxy)phenyl)methanamine HCl C₁₄H₁₆ClNO 249.74 Benzyloxy PET imaging probes 104566-41-8
(3-(Trifluoromethyl)phenyl)methanamine HCl C₈H₈ClF₃N 210.60 Trifluoromethyl Enhanced metabolic stability N/A
(3-(4-Methoxyphenoxy)phenyl)methanamine HCl C₁₄H₁₅ClNO₂ 268.73 Methoxyphenoxy High hydrogen-bonding capacity 477868-65-8
(4-Methoxyphenyl)(phenyl)methanamine HCl C₁₄H₁₆ClNO 249.74 Methoxy Solubility in polar solvents 5267-46-9

Key Research Findings

Electron-donating groups (e.g., -OCH₃) increase electron density, favoring π-π interactions in hydrophobic binding pockets .

Synthetic Accessibility :

  • The target compound is commercially available, while analogs like (3-(trifluoromethyl)phenyl)methanamine HCl require specialized catalytic methods for synthesis .

Biological Relevance: Biphenyl derivatives (e.g., target compound) are prevalent in kinase inhibitor designs due to their planar structure and ability to occupy hydrophobic pockets . Phenoxy-substituted analogs (e.g., CAS 477868-65-8) are explored in ligand-binding studies for enzymes like human aldolase .

Preparation Methods

General Synthetic Strategy

The synthesis of [3-(4-Methylphenyl)phenyl]methanamine hydrochloride typically proceeds via:

  • Formation of the biphenyl intermediate with appropriate substitution.
  • Introduction of the methanamine group via reductive amination or nucleophilic substitution.
  • Conversion of the free amine into the hydrochloride salt for stability and handling.

Preparation of the Biphenyl Intermediate

The biphenyl core, especially with a para-methyl substituent, can be constructed through:

This step ensures the correct positional substitution pattern required for the target molecule.

Introduction of the Methanamine Group

The amine functionality at the methanamine position is introduced by:

  • Mannich-type reaction: Reaction of the biphenyl ketone intermediate with formaldehyde and methylamine or related amines to form the aminomethyl derivative.
  • Reductive amination: Condensation of the aldehyde or ketone derivative of the biphenyl compound with ammonia or a primary amine, followed by reduction using agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Nucleophilic substitution: Displacement of a suitable leaving group (e.g., halide) on the biphenyl methyl position by ammonia or amine nucleophiles.

A representative example from related compounds shows the preparation of aminomethyl derivatives by reacting acetophenone, paraformaldehyde, and methylbenzylamine under acidic conditions (Mannich reaction).

Conversion to Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by:

  • Treatment with concentrated hydrochloric acid in an appropriate solvent such as tert-butyl methyl ether.
  • Controlled addition of HCl at low temperature (0°C) to precipitate the hydrochloride salt.
  • Isolation by filtration and recrystallization from solvents like ethyl methyl ketone to improve purity and crystallinity.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Biphenyl formation Suzuki coupling: 4-methylphenylboronic acid, aryl halide, Pd catalyst, base 80–100°C 6–24 h Inert atmosphere, dry solvents
Aminomethyl introduction Acetophenone + paraformaldehyde + methylamine (Mannich reaction) + acid catalyst Room temp to 80°C 4–12 h Acidic medium, solvent like ethanol or DMSO
Reductive amination (alternative) Aldehyde + amine + NaBH3CN or catalytic hydrogenation 0–25°C (NaBH3CN), RT (H2, Pd) 2–12 h pH control critical for selectivity
Hydrochloride salt formation Free amine + concentrated HCl in tert-butyl methyl ether 0°C 1–2 h Crystallization, filtration, recrystallization

Research Findings and Optimization

  • Yield and Purity: The Mannich reaction followed by salt formation typically yields high purity hydrochloride salts (>95%) with yields ranging from 70% to 85% depending on scale and purification methods.
  • Enantiomeric Purity: For chiral analogs, enantioselective synthesis or resolution may be required; however, this compound is generally prepared as a racemate unless specified.
  • Solvent Effects: Use of polar aprotic solvents such as DMSO or THF enhances Mannich reaction efficiency.
  • Temperature Control: Maintaining low temperature during hydrochloride salt formation prevents side reactions and improves crystal quality.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Advantages Limitations
Biphenyl intermediate synthesis Suzuki coupling 4-methylphenylboronic acid, aryl halide, Pd catalyst High regioselectivity, scalable Requires expensive catalysts
Aminomethyl group introduction Mannich reaction Acetophenone, paraformaldehyde, methylamine, acid Straightforward, good yields Acidic conditions may cause side reactions
Alternative amination Reductive amination Aldehyde, amine, NaBH3CN or H2/Pd High selectivity, mild conditions Requires careful pH and safety control
Hydrochloride salt formation Acid-base reaction Free amine, concentrated HCl Stable, easy to isolate product Requires temperature control for crystallization

Q & A

Basic Question: What are the recommended synthetic routes for [3-(4-Methylphenyl)phenyl]methanamine hydrochloride, and what parameters critically influence reaction yield?

Methodological Answer:
The compound is typically synthesized via reductive amination of the corresponding ketone precursor (e.g., [3-(4-methylphenyl)phenyl]methanone) using ammonium acetate and a reducing agent like sodium cyanoborohydride. Critical parameters include:

  • pH control (optimal range: 6–7) to prevent side reactions.
  • Temperature (25–40°C) to balance reaction rate and byproduct formation.
  • Solvent choice (e.g., methanol or tetrahydrofuran) to enhance solubility of intermediates.
    Purification often involves column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water .

Basic Question: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) to assess purity (>98%).
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3–2.5 ppm).
  • Mass spectrometry (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.1).
  • Elemental analysis (C, H, N) to validate stoichiometry (±0.4% theoretical values) .

Advanced Question: How can contradictory biological activity data for this compound across different assay systems (e.g., enzyme vs. cell-based assays) be resolved?

Methodological Answer:
Address discrepancies using:

  • Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement.
  • Solubility optimization (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Metabolic stability testing (e.g., liver microsomes) to identify rapid degradation in cell-based systems.
  • Positive controls (e.g., known receptor agonists/antagonists) to validate assay conditions .

Advanced Question: What strategies optimize the stability of this compound under varying storage conditions?

Methodological Answer:

  • Storage temperature : -20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation.
  • Lyophilization : Freeze-drying in inert atmospheres (argon) enhances long-term stability.
  • Buffered solutions : Use pH 4–5 acetate buffer to minimize amine degradation.
  • Stability monitoring : Regular HPLC analysis (every 3–6 months) to detect degradation products like oxidized aromatic rings .

Basic Question: What challenges arise in characterizing the crystalline structure of this compound via X-ray diffraction?

Methodological Answer:
Key challenges include:

  • Polymorphism : Multiple crystal forms may require screening (e.g., solvent vapor diffusion in acetonitrile vs. ethanol).
  • Weak diffraction : Hydrochloride salts often exhibit low symmetry; use high-intensity synchrotron radiation.
  • Hydrogen bonding : Disorder in amine-hydrochloride interactions complicates electron density maps. Mitigate via low-temperature (100 K) data collection .

Advanced Question: What experimental approaches are used to study the metabolic pathways of this compound in in vitro models?

Methodological Answer:

  • LC-MS/MS metabolomics : Incubate with hepatocytes or microsomes, then identify phase I/II metabolites (e.g., N-demethylation, glucuronidation).
  • CYP450 inhibition assays : Use recombinant enzymes (e.g., CYP3A4, CYP2D6) to determine isoform-specific metabolism.
  • Stable isotope tracing : ¹³C-labeled compound tracks metabolic flux in cell lysates.
  • Computational modeling : Molecular docking with CYP450 active sites predicts likely oxidation sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(4-Methylphenyl)phenyl]methanamine hydrochloride
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[3-(4-Methylphenyl)phenyl]methanamine hydrochloride

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